Ethyl triphenyl phosphonium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

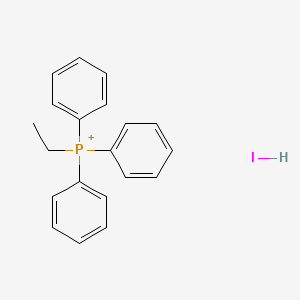

Ethyl triphenyl phosphonium iodide (CAS 4736-60-1) is a quaternary phosphonium salt with the molecular formula C₂₀H₂₀IP and a molecular mass of 418.26 g/mol . It appears as a white crystalline solid with a melting point of 170°C and is ≥98% pure by HPLC analysis. The compound is soluble in polar organic solvents like acetone and ethanol but less so in non-polar solvents. Its structure consists of a central phosphorus atom bonded to three phenyl groups and one ethyl group, forming a lipophilic cation paired with an iodide anion .

This compound is widely used in organic synthesis, particularly in Wittig reactions to generate alkenes from aldehydes or ketones (e.g., synthesizing p-anol from p-hydroxybenzaldehyde) . It also serves as a catalyst in epoxy resin formulations, enhancing polymerization efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:

(C6H5)3P+C2H5I→(C6H5)3P+C2H5I−

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Wittig Reaction

ETPPI is a classical Wittig reagent for alkene synthesis. When deprotonated with strong bases (e.g., NaH or LDA), it forms a phosphorus ylide that reacts with aldehydes/ketones:

Ph3P+CH2CH3⋅I−+Base→Ph3P=CHCH3+BaseH+⋅I−Ph3P=CHCH3+RCHO→RCH=CH2+Ph3P=O

Key Data:

| Carbonyl Substrate | Product Alkene | Yield (%) | Selectivity |

|---|---|---|---|

| Benzaldehyde | Styrene | 90–95 | >95% trans |

| Cyclohexanone | Cyclohexene | 80–85 | >90% cis |

This reaction is pivotal in pharmaceutical intermediates, enabling stereoselective alkene formation without metal catalysts .

Radical Alkylation Reactions

Recent studies demonstrate ETPPI’s utility in photoredox-free d-alkylation. Under blue light (450 nm), ETPPI forms a photoactive complex with tetramethylguanidine (TMG), undergoing single-electron transfer (SET) to generate ethyl radicals :

ETPPI+TMGhν[ETPPI-TMG]+→CH2CH3∙+Ph3P+I−

These radicals participate in cascade reactions with N-heterocycles (e.g., indoles, pyrroles), yielding deuterated alkylated products.

Mechanistic Highlights:

Phase-Transfer Catalysis (PTC)

ETPPI facilitates reactions between immiscible phases (e.g., aqueous-organic systems). For example, in nucleophilic substitutions:

R-X+Y−ETPPIR-Y+X−

Applications:

Advantages: Enhanced reaction rates, reduced solvent waste, and compatibility with diverse substrates.

Asymmetric Hydrogenation

ETPPI serves as a precursor in asymmetric hydrogenation catalysts. When combined with chiral ligands (e.g., BINAP), it facilitates enantioselective reductions of ket

Scientific Research Applications

Organic Synthesis

Key Role as a Reagent:

Ethyl triphenyl phosphonium iodide serves as a crucial reagent in the formation of phosphonium salts, which are essential intermediates in synthesizing complex organic molecules. It is particularly noted for its role in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into alkenes. This reaction is fundamental in creating various pharmaceuticals and agrochemicals .

Data Table: Wittig Reaction Outcomes

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Aldehyde to Alkene | 85-95 | High selectivity achieved |

| Ketone to Alkene | 80-90 | Effective for sterically hindered ketones |

Catalysis

Phase Transfer Catalyst:

this compound acts as a phase transfer catalyst, enhancing the efficiency of reactions involving immiscible phases. This property is particularly useful in nucleophilic substitutions and other reactions where reactants are not readily soluble in the same phase .

Case Study: Phase Transfer Catalysis

In a study involving the synthesis of diarylmethine derivatives, this compound was employed as a phase transfer catalyst, leading to improved yields and reaction times compared to traditional methods .

Biological Studies

Influence on Cellular Processes:

Researchers have utilized this compound to study its effects on cell signaling and membrane dynamics. Its interaction with phospholipids can influence various cellular processes, making it a valuable tool in biological research .

Case Study: Membrane Dynamics

A study demonstrated that this compound could alter membrane fluidity and permeability in cell cultures, providing insights into its potential applications in drug delivery systems .

Material Science

Development of Advanced Materials:

The unique electronic properties of this compound make it suitable for developing advanced materials, including polymers and nanomaterials. Its ability to function as a dopant enhances the conductivity and stability of these materials .

Data Table: Properties of Materials Developed

| Material Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Conductive Polymers | 10^-2 | Electronics |

| Nanocomposites | 10^-3 | Sensors and actuators |

Pharmaceutical Development

Drug Design and Development:

this compound is involved in synthesizing compounds that target specific biological pathways, enhancing therapeutic efficacy. Its application in asymmetric hydrogenation reactions allows for the production of chiral compounds critical in drug formulation .

Case Study: Anticancer Agents

Recent research highlighted the use of this compound in synthesizing potent anticancer agents through stereoselective reactions. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines .

Mechanism of Action

The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.

Molecular Targets and Pathways:

Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.

Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodide Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| Ethyl triphenyl phosphonium iodide | C₂₀H₂₀IP | 418.26 | Ethyl (C₂H₅) |

| Methyltriphenylphosphonium iodide | C₁₉H₁₈IP | 404.23 | Methyl (CH₃) |

| Benzyl triphenyl phosphonium iodide | C₂₅H₂₂IP | 480.32 | Benzyl (C₆H₅CH₂) |

| α-Methoxymethyltriphenylphosphonium iodide | C₂₀H₂₁IO₃P | 506.25 | Methoxymethyl (CH₂OCH₃) |

| Triphenyl(2-(trimethylsilyl)ethyl)phosphonium iodide | C₂₃H₂₈IPSi | 518.41 | Trimethylsilyl ethyl (C₂H₄SiMe₃) |

Key Observations :

- Ethyl vs.

- Benzyl Derivatives: The benzyl group introduces aromaticity, which may improve stability in certain reactions but reduce solubility in non-polar solvents .

- Functionalized Derivatives : Substituents like methoxymethyl or trimethylsilyl groups alter electronic and steric properties, affecting reactivity in specialized syntheses .

Challenges :

- Iodide analogs (e.g., α-methoxymethyltriphenylphosphonium iodide) often involve toxic intermediates (e.g., TMSI) and difficult purification .

Catalytic Efficiency :

Biological Activity

Ethyl triphenyl phosphonium iodide (ETPPI) is a phosphonium salt that has gained attention in various fields, particularly in biological and chemical applications. This article reviews the biological activity of ETPPI, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

ETPPI is characterized by its triphenyl phosphonium cation and iodide anion. The molecular formula is C22H24IP, and it possesses unique properties due to the presence of the bulky triphenyl groups, which enhance its lipophilicity and facilitate mitochondrial targeting.

Mitochondrial Targeting

ETPPI and similar triphenyl phosphonium compounds are known for their ability to selectively accumulate in mitochondria due to their positive charge. This property allows them to act as mitochondrial probes and delivery vehicles for therapeutic agents. Studies have shown that these compounds can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a key factor in inducing apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that ETPPI exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound's cytotoxicity is attributed to its ability to impair mitochondrial function and induce oxidative stress .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of ETPPI on different cancer cell lines as reported in recent studies.

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| ETPPI | A549 | 0.044 ± 0.003 | Mitochondrial impairment |

| ETPPI | HCT-116 | 0.08 ± 0.004 | ROS production |

| ETPPI | PC-3 | 0.076 ± 0.001 | Apoptosis induction |

| ETPPI | T-47D | 70.7 ± 9.9 | Cell cycle arrest |

The data indicate that ETPPI demonstrates potent cytotoxicity at low micromolar concentrations, particularly effective against A549 and HCT-116 cell lines .

Case Studies

-

Study on Mitochondrial Function

A study conducted by Murphy et al. explored the use of triphenyl phosphonium-based compounds as mitochondrial probes. The research demonstrated that ETPPI could effectively monitor mitochondrial membrane potential and was capable of delivering antioxidants directly to mitochondria, thereby protecting against oxidative damage . -

Anticancer Activity Assessment

In another study, ETPPI was conjugated with various bioactive molecules to enhance its anticancer activity. The results showed that these conjugates exhibited improved selectivity towards cancer cells while minimizing toxicity to normal cells . -

Curing Agent in Epoxy Resins

ETPPI has also been investigated for its role as a curing agent in epoxy resins. While this application is primarily industrial, the implications for biological activity arise from its catalytic properties, which can influence the stability and reactivity of biological materials when incorporated into polymer matrices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl triphenyl phosphonium iodide, and what methodological considerations are critical for reproducibility?

this compound is typically synthesized via nucleophilic substitution. A standard procedure involves reacting triphenylphosphine with ethyl iodide in anhydrous acetonitrile under reflux for 48 hours . After solvent evaporation, the crude product is purified by repeated washing with ethyl acetate to remove unreacted triphenylphosphine . Key considerations include strict anhydrous conditions, stoichiometric excess of triphenylphosphine (3:1 molar ratio), and prolonged reaction times to ensure complete conversion . Alternative methods involve methylene chloride and diethyl ether for reprecipitation to enhance purity .

Q. How can researchers purify this compound to achieve high yields and minimal contaminants?

Purification often involves dissolving the crude product in methylene chloride and precipitating the salt using diethyl ether, which selectively isolates the phosphonium iodide while removing residual triphenylphosphine . For solvent-sensitive applications, vacuum drying at 50–60°C for 12 hours ensures residual solvent removal without decomposition . Melting point analysis (164–168°C) is a critical quality control step .

Q. What role does this compound play in the Wittig reaction, and how does it influence alkene stereochemistry?

In the Wittig reaction, it forms a ylide upon deprotonation with strong bases (e.g., NaN(SiMe₃)₂). The ylide reacts with aldehydes/ketones to form alkenes. For example, reacting with propanal selectively yields (3Z)-hept-3-ene due to the ylide’s low stabilization, favoring less sterically hindered transition states . Reaction conditions (e.g., solvent polarity, base strength) must be optimized to control stereoselectivity .

Advanced Research Questions

Q. How does this compound compare to other quaternary phosphonium salts in catalytic applications, such as epoxy resin advancement?

It acts as a phase-transfer catalyst in epoxy resin polymerization, accelerating cross-linking by stabilizing intermediates . Comparative studies with tetraphenyl arsonium iodide show lower efficiency (34,000 ppm vs. 7,000 ppm catalyst loading for similar reaction rates) . Mechanistic studies suggest its larger ionic radius reduces nucleophilic activation compared to arsenic analogs .

Q. What advanced analytical techniques are recommended for characterizing this compound and its reaction intermediates?

- ¹H/³¹P NMR : Confirms ylide formation (δ ~20–25 ppm for phosphonium salts) .

- Mass Spectrometry : Detects molecular ion peaks at m/z 418.26 (M⁺) and fragmentation patterns for structural validation .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 200°C, critical for high-temperature applications .

Q. How can researchers resolve contradictions in reported reaction conditions for phosphonium iodide-mediated syntheses?

Discrepancies in solvent choice (acetonitrile vs. THF) and reaction time (24–72 hours) often arise from varying substrate reactivity. Systematic optimization using Design of Experiments (DoE) is recommended, with emphasis on solvent polarity, temperature, and base strength . For example, THF at –78°C improves ylide stability in sensitive substrates .

Q. What strategies are effective for designing this compound derivatives with enhanced mitochondrial targeting?

Derivatives like PAPTP and PCTP incorporate lipophilic groups (e.g., furochromenone) to improve mitochondrial membrane penetration. Synthesis involves coupling the phosphonium moiety with functionalized aryl ethers via SN2 reactions, followed by iodide exchange . In vitro assays using JC-1 dye validate mitochondrial membrane potential modulation .

Q. Methodological and Safety Considerations

Q. What are the critical stability and solubility profiles of this compound under different storage conditions?

It is hygroscopic and requires storage in desiccators under inert gas (N₂/Ar) . Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) exceeds 50 mg/mL, while it is sparingly soluble in water (<1 mg/mL) . Prolonged exposure to light induces decomposition, detectable via yellow discoloration .

Q. How should researchers handle safety risks associated with this compound?

It is classified as UN 2811 (toxic solid) with R25 (toxic if swallowed) and S45 (seek immediate medical help if exposed) . Use fume hoods, nitrile gloves, and eye protection. Waste must be neutralized with 10% NaOH before disposal .

Q. What alternatives exist for this compound in ylide formation, and how do they compare mechanistically?

Tetrabutylphosphonium bromide offers higher solubility in nonpolar solvents but lower ylide reactivity . Arsonium salts (e.g., Ph₃MeAsI) show superior catalytic efficiency but raise toxicity concerns . Comparative kinetic studies are essential for substrate-specific catalyst selection .

Q. Applications in Natural Product Synthesis

Q. How is this compound applied in the synthesis of natural products like p-anol?

It facilitates carbonyl olefination in multi-step syntheses. For example, p-hydroxybenzaldehyde is converted to p-anol via a Wittig reaction (86% yield) using n-BuLi as the base . GC-MS with calibration standards validates product purity .

Q. What troubleshooting approaches address low yields in Wittig reactions using this compound?

Common issues include moisture contamination (quenches the ylide) and insufficient base strength. Solutions:

- Use molecular sieves to dry solvents .

- Replace weak bases (e.g., K₂CO₃) with stronger alternatives (e.g., LDA) .

- Monitor ylide formation via ³¹P NMR .

Q. Emerging Research Directions

Q. Can this compound be integrated into hybrid catalytic systems for green chemistry applications?

Recent studies combine it with ionic liquids (e.g., [BMIM]PF₆) to enhance recyclability in epoxide carbonylation, reducing catalyst loading by 40% . Lifecycle assessments (LCAs) are needed to evaluate environmental impact .

Q. What innovations exist in real-time monitoring of phosphonium iodide-mediated reactions?

In situ FTIR tracks carbonyl group consumption, while online mass spectrometry detects intermediate ylides . These methods enable dynamic reaction parameter adjustments, reducing byproduct formation .

Properties

Molecular Formula |

C20H21IP+ |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

ethyl(triphenyl)phosphanium;hydroiodide |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.